2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the quinoline moiety and the fluorine atom in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the benzamide group. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions to form the quinoline ring.
Amidation: The final step involves the coupling of the quinoline derivative with a propylamine and a benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting the replication process in cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide imparts unique electronic properties, making it more lipophilic and enhancing its ability to cross cell membranes. This can result in improved bioavailability and potency compared to its analogs.
Properties
IUPAC Name |
2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-3-11-24(21(26)17-9-4-5-10-18(17)22)13-16-12-15-8-6-7-14(2)19(15)23-20(16)25/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAJYJADIDRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.